(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride
Overview
Description
“(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride” is a complex organic compound. It belongs to the class of organic compounds known as bicyclic compounds . These are organic compounds containing two rings .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, an efficient synthesis of 1R,5S-bicyclo[3.1.0]hexan-2-one from ®-1,2-epoxyhex-5-ene has been reported . The process involves a catalytic intramolecular cyclopropanation of ®-1,2-epoxyhex-5-ene, which gives the key homochiral bicycle [3.1.0]hexan-1-ol. This is then oxidized to the desired ketone .Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its IUPAC name. The “azabicyclo” part indicates that the compound is a bicyclic structure with one nitrogen atom. The “[3.1.0]” part specifies the number of atoms in each ring of the bicyclic structure .Scientific Research Applications
Synthesis and Applications in Drug Development :
- An efficient synthesis method for a key chiral bicyclic proline fragment used in the construction of the anti-HCV drug boceprevir was developed using cis-cypermethric acid, highlighting the pharmaceutical importance of this compound (Kallam et al., 2017).
Chemical Reactions and Derivatives :
- Research showed that substituted 2,3,7-triazabicyclo[3.3.0]oct-3-ene-4-carboxylic acid esters react with halogens to form 6-halo-3-azabicyclo[3.1.0]hexane-6-carboxylates, demonstrating the reactivity of the compound's derivatives (Molchanov et al., 2001).
Synthetic Pathways and Scalability :
- The synthesis of an advanced heterocyclic intermediate, a derivative of 3-azabicyclo[3.1.0]hexane, was developed. This study is crucial for understanding scalable and practical synthetic routes for these compounds (Sirois et al., 2018).
- Another study focused on the synthesis of a variety of 3-azabicyclo[3.1.0]hexanes via a key step involving cyclopropylmagnesium carbenoids, important for understanding the compound's synthetic versatility (Kimura et al., 2015).
Structural Studies and Biological Applications :
- Bicyclo[3.1.0]hexane and its nitrogen-containing derivatives have been recognized as core structures in small molecules with diverse biological activities, indicating the potential for pharmaceutical applications (Jimeno et al., 2011).
Analytical Methods and Bioanalysis :
- A bioanalysis study of (1R,4R,5S,6R)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid, a related compound, in rat plasma was conducted using derivatization liquid chromatography/mass spectrometry. This showcases the importance of analytical methods in studying these compounds (Benitex et al., 2014).
Properties
IUPAC Name |
(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c8-6(9)5-3-1-7-2-4(3)5;/h3-5,7H,1-2H2,(H,8,9);1H/t3-,4+,5?; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPCJMUQSXUTHG-FLGDEJNQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2C(=O)O)CN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2C(=O)O)CN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1212105-25-3 | |
Record name | rac-(1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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